5-Methyl-4-(methylamino)pyrimidin-2-ol
Description
5-Methyl-4-(methylamino)pyrimidin-2-ol is a pyrimidine derivative characterized by a hydroxyl group at position 2, a methyl group at position 5, and a methylamino group (-NHCH₃) at position 4 of the pyrimidine ring. Its molecular formula is C₆H₉N₃O, with a molecular weight of 155.16 g/mol.
Properties
IUPAC Name |
5-methyl-6-(methylamino)-1H-pyrimidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-4-3-8-6(10)9-5(4)7-2/h3H,1-2H3,(H2,7,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHDWZZWKNVLTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N=C1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596876 | |
| Record name | 5-Methyl-6-(methylamino)pyrimidin-2(1H)-onato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62006-34-2 | |
| Record name | 5-Methyl-6-(methylamino)pyrimidin-2(1H)-onato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-(methylamino)pyrimidin-2-ol typically involves the methylation of cytosine. One common method is the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is carried out under controlled conditions to ensure selective methylation at the desired positions .
Industrial Production Methods
Industrial production of this compound often employs large-scale methylation processes. These processes utilize automated reactors and precise control systems to maintain optimal reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality this compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-4-(methylamino)pyrimidin-2-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted cytosine analogs .
Scientific Research Applications
5-Methyl-4-(methylamino)pyrimidin-2-ol has numerous applications in scientific research:
Chemistry: It is used as a model compound to study the effects of methylation on nucleobase properties and reactivity.
Biology: It plays a crucial role in understanding DNA methylation patterns and their impact on gene expression and cellular differentiation.
Medicine: Research on this compound contributes to the development of epigenetic therapies for diseases such as cancer and neurological disorders.
Industry: It is utilized in the production of synthetic DNA and RNA for various biotechnological applications.
Mechanism of Action
5-Methyl-4-(methylamino)pyrimidin-2-ol exerts its effects through the modification of DNA. The addition of methyl groups alters the DNA structure, affecting the binding of transcription factors and other regulatory proteins. This modification can lead to changes in gene expression, influencing cellular processes such as differentiation, proliferation, and apoptosis. The molecular targets of this compound include DNA methyltransferases and other epigenetic regulators .
Comparison with Similar Compounds
Comparative Analysis with Similar Pyrimidine Derivatives
Structural and Physicochemical Comparisons
Key structural analogs and their properties are summarized below:
Key Observations:
- Substituent Effects: The methylamino group (-NHMe) in the target compound is smaller and more polar than the methylthio (-SMe) group in its analog, which may improve solubility and binding pocket compatibility . Bulky substituents (e.g., piperidinylmethyl in ) reduce potency due to steric hindrance, as seen in CDK9 inhibitors where larger groups displaced compounds from binding pockets .
- Biological Activity: Pyrimidin-2-ol derivatives with 2-hydroxyl groups exhibit significant antitubercular activity (MIC: 3.12–12.5 µg/mL), suggesting the target compound’s hydroxyl group may confer similar properties . In pyridine analogs, 4-(methylamino)pyridine showed enhanced ion channel modulation compared to 4-aminopyridine, highlighting the importance of methylamino groups in bioactivity .
Research Findings on Substituent Influence
Steric and Electronic Effects
- Methylamino vs. This could enhance interactions with residues like Asp104 in kinase binding pockets . demonstrated that replacing a para-amino group with a bulkier 2-(methylamino)ethanol reduced CDK9 inhibition potency (IC₅₀ increased from 3.4 µM to 6.2 µM), emphasizing size sensitivity .
Antimicrobial and Antitubercular Activity
- Pyrimidin-2-ol derivatives with electron-withdrawing groups (e.g., nitro, fluoro) at position 4 showed superior antitubercular activity, while the target compound’s methylamino group (electron-donating) may require further evaluation for this application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
